molecular formula C42H30N3O18P3 B3339112 Hexa(p-carboxyphenoxy)cyclotriphosphazene CAS No. 69322-61-8

Hexa(p-carboxyphenoxy)cyclotriphosphazene

Cat. No.: B3339112
CAS No.: 69322-61-8
M. Wt: 957.6 g/mol
InChI Key: DNUVHNMSYKXWOY-UHFFFAOYSA-N
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Description

Hexa(p-carboxyphenoxy)cyclotriphosphazene is a derivative of cyclotriphosphazene, a compound characterized by a cyclic backbone of alternating phosphorus and nitrogen atoms. This compound is known for its unique structure, which includes six p-carboxyphenoxy groups attached to the cyclotriphosphazene ring.

Preparation Methods

Hexa(p-carboxyphenoxy)cyclotriphosphazene can be synthesized through a multi-step process. The initial step involves the nucleophilic substitution of hexachlorocyclotriphosphazene with 4-hydroxybenzoic acid to form the intermediate hexa(p-hydroxyphenoxy)cyclotriphosphazene. This intermediate is then subjected to further reactions to introduce the carboxyl groups, resulting in the formation of this compound .

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions typically include controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of hexa(p-carboxyphenoxy)cyclotriphosphazene involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound’s nanoparticles can encapsulate therapeutic agents and release them in a controlled manner at the target site. This targeted delivery enhances the efficacy of the therapeutic agents while minimizing side effects .

In flame-retardant materials, the compound forms a protective char layer upon exposure to heat, which acts as a barrier to prevent the spread of flames . The carboxyl groups in the compound also contribute to its ability to form stable complexes with metal ions, which can further enhance its flame-retardant properties .

Properties

IUPAC Name

4-[[2,3,4,4,6-pentakis(4-carboxyphenoxy)-1,3,5-triaza-2,4λ5,6-triphosphacyclohex-4-en-1-yl]oxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N3O18P3/c46-37(47)25-1-13-31(14-2-25)58-44-64(60-33-17-5-27(6-18-33)39(50)51)43-66(62-35-21-9-29(10-22-35)41(54)55,63-36-23-11-30(12-24-36)42(56)57)45(59-32-15-3-26(4-16-32)38(48)49)65(44)61-34-19-7-28(8-20-34)40(52)53/h1-24H,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUVHNMSYKXWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)ON2P(N=P(N(P2OC3=CC=C(C=C3)C(=O)O)OC4=CC=C(C=C4)C(=O)O)(OC5=CC=C(C=C5)C(=O)O)OC6=CC=C(C=C6)C(=O)O)OC7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N3O18P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031892
Record name Hexa(p-carboxyphenoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

957.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69322-61-8
Record name Hexa(p-carboxyphenoxy)cyclotriphosphazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069322618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexa(p-carboxyphenoxy)cyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexa(p-carboxyphenoxy)cyclotriphosphazene
Reactant of Route 2
Hexa(p-carboxyphenoxy)cyclotriphosphazene
Reactant of Route 3
Hexa(p-carboxyphenoxy)cyclotriphosphazene
Reactant of Route 4
Hexa(p-carboxyphenoxy)cyclotriphosphazene
Reactant of Route 5
Hexa(p-carboxyphenoxy)cyclotriphosphazene
Reactant of Route 6
Hexa(p-carboxyphenoxy)cyclotriphosphazene

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